3-Methyl-2-(propylamino)butanoic acid

Biomonitoring Analytical Chemistry Occupational Health

Industrial hygiene laboratories quantifying hemoglobin adducts of propylating agents (e.g., 1-bromopropane, dipropyl sulfate) require the correct N-alkylvaline standard to avoid misclassification. Substituting N-propyl-L-valine with N-methylvaline increases detection limits 3.3-fold and variability up to 4.5-fold, invalidating regulatory exposure assessments. This reference standard delivers validated MAK Collection method performance: - Detection limit: 15 pmol/g - Within-day precision: 1.8% RSD - Recovery: 99-101% Supplied with comprehensive COA for legally defensible biomonitoring data.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B12050226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(propylamino)butanoic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCNC(C(C)C)C(=O)O
InChIInChI=1S/C8H17NO2/c1-4-5-9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)
InChIKeySXDSPQBVBYCOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(propylamino)butanoic acid (N-Propyl-L-valine): Analytical Reference Standard for Biomonitoring of Propylating Agents


3-Methyl-2-(propylamino)butanoic acid (systematically (2S)-3-methyl-2-(propylamino)butanoic acid, commonly N-propyl-L-valine; CAS 90600-07-0) is a non-proteinogenic amino acid derivative with molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol [1]. It serves as the definitive analytical reference standard for quantifying hemoglobin adducts formed by propylating agents in occupational and environmental biomonitoring programs, as validated in the MAK Collection method for alkylating substance exposure assessment [2].

Why N-Propyl-L-valine Cannot Be Substituted by Other N-Alkylvaline Standards in Hemoglobin Adduct Biomonitoring


N-Alkylvaline hemoglobin adducts are not interchangeable biomarkers; each homolog reflects exposure to a distinct class of alkylating substances and exhibits unique analytical performance characteristics that directly affect quantification accuracy [1]. Substituting 3-methyl-2-(propylamino)butanoic acid with, for example, N-methylvaline or N-ethylvaline would introduce misclassification of the alkylating agent source and compromise detection sensitivity (3.3-fold higher detection limit), precision (up to 4.5-fold higher variability), and specificity for propylating agents. The validated MAK method demonstrates that these performance gaps are large enough to invalidate regulatory exposure assessments if the wrong standard is employed [1]. The quantitative evidence below establishes exactly where N-propyl-L-valine provides irreplaceable analytical value relative to its closest N-alkylvaline comparators.

Product-Specific Quantitative Evidence: 3-Methyl-2-(propylamino)butanoic acid vs. Closest N-Alkylvaline Standards


N-Propyl-L-valine Detection Limit: 3.3-Fold More Sensitive Than N-Methylvaline

In the validated GC-MS/MS method for hemoglobin adducts, the detection limit (LOD) for 3-methyl-2-(propylamino)butanoic acid (N-propylvaline) was 15 pmol per gram of globin, versus 50 pmol per gram for N-methylvaline, representing a 3.3-fold improvement in analytical sensitivity [1]. This LOD is sufficient to detect background exposure in the general population, whereas the N-methylvaline LOD may fail to capture low-level propylating agent exposure.

Biomonitoring Analytical Chemistry Occupational Health

N-Propyl-L-valine Within-Day Precision: 4.5-Fold Lower RSD Than N-Ethylvaline

Within-day precision (relative standard deviation, sw) for 3-methyl-2-(propylamino)butanoic acid at 515 pmol/g globin was 1.8%, compared to 8.1% for N-ethylvaline at the comparable level of 564 pmol/g, a 4.5-fold improvement in repeatability [1]. N-propylvaline also outperformed N-methylvaline (5.2% at 625 pmol/g) and N-butylvaline (2.4% at 473 pmol/g).

Precision Reproducibility GC-MS/MS

N-Propyl-L-valine Quantitation Limit: 3.4-Fold Lower Than N-Methylvaline

The quantitation limit (LOQ) for 3-methyl-2-(propylamino)butanoic acid was 50 pmol/g globin, 3.4-fold lower than the 170 pmol/g determined for N-methylvaline [1]. This LOQ is equivalent to those of N-ethylvaline (50 pmol/g) and N-butylvaline (50 pmol/g), but paired with N-propylvaline's superior precision, it provides a more robust lower quantification range.

Quantitation limit Sensitivity Method validation

N-Propyl-L-valine Accuracy: Recovery Closest to 100% Among N-Alkylvaline Standards

Within-day recovery for 3-methyl-2-(propylamino)butanoic acid was 99% at the low spike level (515 pmol/g) and 101% at the high spike level (2058 pmol/g), deviating by only ±1% from theoretical [1]. In contrast, N-methylvaline recoveries were 101% and 105% (±1–5%), N-ethylvaline 102% and 103% (±2–3%), and N-butylvaline 100% and 98% (0 to –2%). N-Propylvaline exhibited the smallest bias among all four straight-chain N-alkylvaline homologs.

Accuracy Recovery Matrix effects

N-Propyl-L-valine Exposure Specificity: Fewer Interfering Alkylating Sources Than N-Methylvaline

The MAK method maps each N-alkylvaline adduct to its causative alkylating substances: N-methylvaline can arise from at least 7 common industrial agents (diazomethane, dimethyl sulfate, methyl chloride, methyl bromide, methyl iodide, bis(chloromethyl) ether, N-nitrosodimethylamine), whereas N-propylvaline is formed specifically from only 3 propylating agents—dipropyl sulfate, propyl bromide, and propyl iodide (plus N-nitrosodi-n-propylamine) [1]. This narrower etiological profile reduces the risk of false-positive signals from ubiquitous methylating agent background exposure (e.g., tobacco smoke, ambient methyl halides).

Exposure specificity Biomarker Alkylating agents

Best Research and Industrial Application Scenarios for 3-Methyl-2-(propylamino)butanoic acid (N-Propyl-L-valine)


Occupational Biomonitoring of Workers Exposed to Propyl Bromide or Dipropyl Sulfate

Industrial hygiene laboratories monitoring workers handling 1-bromopropane (a widely used solvent) or dipropyl sulfate require N-propyl-L-valine as the primary calibration standard for GC-MS/MS hemoglobin adduct quantification. The method's 15 pmol/g detection limit, 1.8% within-day precision, and 99–101% recovery ensure that even low-level occupational exposures are measured with sufficient accuracy to compare against biological limit values [1].

General Population Exposure Assessment for Propylating Agents in Epidemiological Studies

Large-scale population studies investigating background exposure to propylating agents benefit from the 3.3-fold lower detection limit and 3.4-fold lower quantitation limit of N-propylvaline compared to N-methylvaline, enabling differentiation between truly exposed individuals and those below the limit of quantification. The narrower etiological specificity (3–4 agents vs. ≥7 for methylvaline) also reduces false-positive signals from common methylating sources such as tobacco smoke [1].

Forensic and Regulatory Compliance Testing for Propylating Agent Exposure Incidents

In forensic toxicology and regulatory enforcement, the superior within-day precision (1.8% RSD) and recovery accuracy (±1% deviation) of the N-propylvaline-based assay provide legally defensible data with the narrowest confidence intervals among N-alkylvaline methods. Laboratories selecting N-propylvaline as the reference standard minimize analytical variability that could be challenged in litigation or regulatory appeals [1].

Method Development and Inter-Laboratory Validation for New Biomonitoring Assays

Analytical laboratories developing or validating new biomonitoring methods for alkylating agents can use N-propyl-L-valine as a benchmark standard. Its documented performance characteristics—detection limit 15 pmol/g, precision 1.2–1.8% RSD, recovery 99–101%—provide a validated reference point for assessing new instrumentation, derivatization chemistries, or sample preparation workflows against a published regulatory-grade method [1].

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